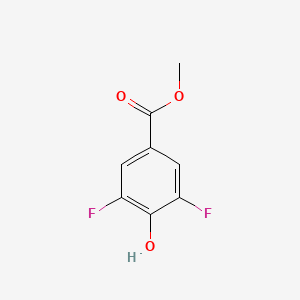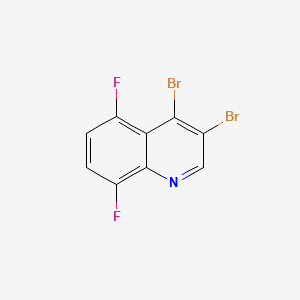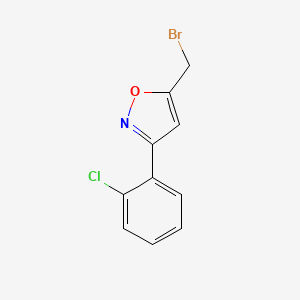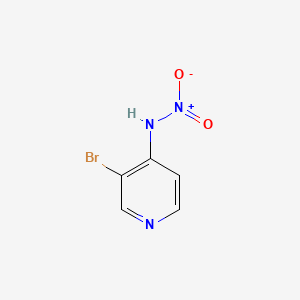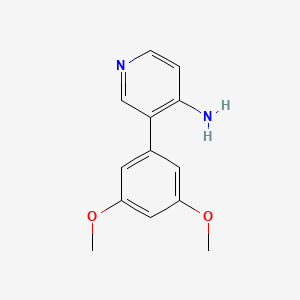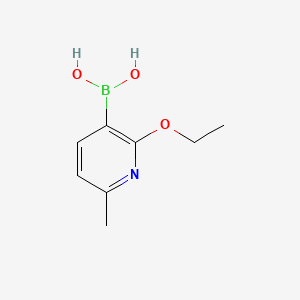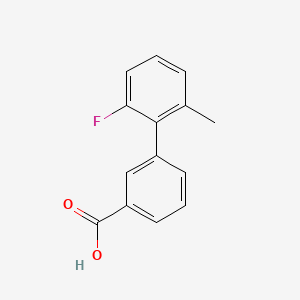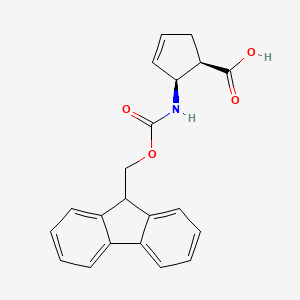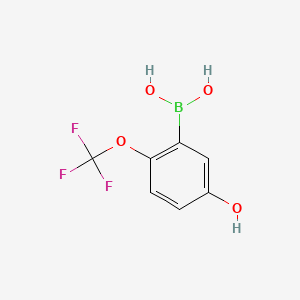
5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a unique chemical compound with the molecular formula C7H6BF3O4 . It has a molecular weight of 221.93 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringB(O)(O)c1c(ccc(c1)O)OC(F)(F)F . This indicates that the compound contains a phenyl ring with hydroxy, trifluoromethoxy, and boronic acid functional groups . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 221.93 . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Physicochemical and Antibacterial Properties
(Trifluoromethoxy)phenylboronic acids, including derivatives similar to 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid, have been characterized for their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies include NMR spectroscopy, spectrophotometric and potentiometric titrations to evaluate acidity, and X-ray diffraction (XRD) for molecular and crystal structure analysis. Notably, these compounds exhibit antibacterial activity against bacteria such as Escherichia coli and Bacillus cereus, highlighting their potential as antimicrobial agents (Adamczyk-Woźniak et al., 2021).
Catalysis in Organic Synthesis
Derivatives of phenylboronic acids, including those with trifluoromethoxy groups, have been utilized as catalysts in organic synthesis, such as in dehydrative condensation reactions between carboxylic acids and amines for α-dipeptide synthesis. The presence of an ortho-substituent on the boronic acid plays a crucial role in preventing coordination of amines to the boron atom of the active species, thereby accelerating the reaction (Wang, Lu, & Ishihara, 2018).
Drug Delivery Systems
Phenylboronic acid-functionalized polymers have been developed for targeted drug delivery applications. For example, phenylboronic acid-functionalized amphiphilic block copolymers can form stable micelles in water and exhibit slight cytotoxicity, making them promising materials for targeted drug delivery to cancer cells (Zhang et al., 2013).
Nanotechnology and Material Science
In the realm of nanotechnology and materials science, phenylboronic acid derivatives have been used to modify the surface properties of nanoparticles, such as single-walled carbon nanotubes (SWNTs), for applications in selective, responsive drug delivery systems. These modifications can significantly affect the optical properties and functionality of the nanoparticles, demonstrating the versatility of phenylboronic acid derivatives in materials science (Mu et al., 2012).
Safety and Hazards
The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to be involved in suzuki–miyaura coupling reactions, which are key in the synthesis of various biologically active molecules .
Result of Action
Boronic acids are known to be valuable building blocks in organic synthesis , contributing to the formation of new carbon–carbon bonds .
Action Environment
The storage class code of this compound is listed as “combustible solids”, indicating that it should be stored in a safe, controlled environment .
Eigenschaften
IUPAC Name |
[5-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,12-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXHOVJTALGZII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)OC(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675080 |
Source


|
| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
1217500-69-0 |
Source


|
| Record name | [5-Hydroxy-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)
